molecular formula C20H20N4O4 B7690420 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline

Cat. No.: B7690420
M. Wt: 380.4 g/mol
InChI Key: YAIAOSMCJKDGLK-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline is a complex organic compound featuring a 1,2,4-oxadiazole ring, a nitro group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s binding affinity to enzymes and receptors . The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline is unique due to the combination of its structural features, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-4-6-14(7-5-13)19-22-20(28-23-19)15-8-9-17(18(11-15)24(25)26)21-12-16-3-2-10-27-16/h4-9,11,16,21H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAOSMCJKDGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4CCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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